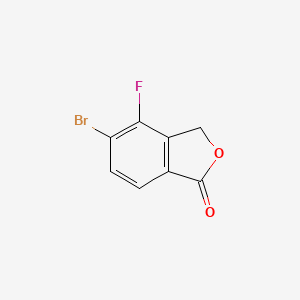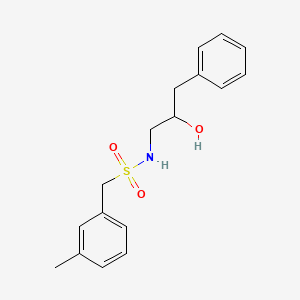
N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis, molecular structure, and properties of sulfonamide compounds, including those with complex substitutions similar to N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide, have been a topic of interest due to their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, as demonstrated by Durgadas, Mukkanti, and Pal (2012), where N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide was synthesized using Sonogashira cross-coupling (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
For structural analysis, NMR, IR spectroscopy, and X-ray diffraction methods are commonly employed. Gryaznov et al. (2010) used X-ray diffraction to determine the structure of their synthesized compounds, showcasing the utility of these techniques in understanding molecular structures (Gryaznov et al., 2010).
Chemical Reactions and Properties
The reactivity and functional group transformations in sulfonamide compounds are highlighted in studies such as the work by Sakamoto et al. (1988), focusing on the one-step synthesis of methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides (Sakamoto et al., 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are often determined through experimental studies. Li, Shen, and Zhang (2015) discussed the synthesis and crystal structure of a related compound, highlighting the role of intermolecular hydrogen bonding in defining physical properties (Li, Shen, & Zhang, 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be inferred from studies like the one by Flyunt et al. (2001), which explored the oxidation reactions of methanesulfinic acid (Flyunt et al., 2001).
科学的研究の応用
Stereoselective Microbial Reduction
Several microbial cultures were screened for their ability to catalyze the reduction of related compounds, highlighting the potential for creating chiral intermediates for synthesis of beta-receptor antagonists. The study achieved over 50% reaction yield and optical purities of over 90%, demonstrating the utility in synthesizing complex molecules with high specificity and efficiency (Patel et al., 1993).
Asymmetric Hydrogenation
Research on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, employing specific catalysts, yielded 1-aryl-1,2-ethanediols with up to 99% ee. This demonstrates the compound's relevance in catalyzing reactions for producing high-purity chemical products (Ohkuma et al., 2007).
Corrosion Inhibition
A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides explored their adsorption characteristics and inhibition of mild steel corrosion, revealing mixed-type inhibitor properties. This research contributes to understanding how such compounds can be applied to protect metals in corrosive environments (Olasunkanmi et al., 2016).
Structural Study on Derivatives
A structural study of nimesulidetriazole derivatives provided insights into the effect of substitution on supramolecular assembly. This research aids in understanding the structural requirements for the desired physical and chemical properties of sulfonamide derivatives (Dey et al., 2015).
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZYLFZKYYSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

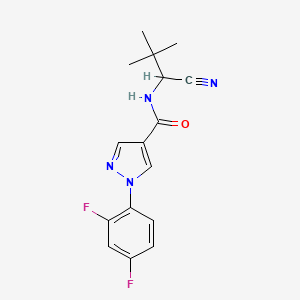
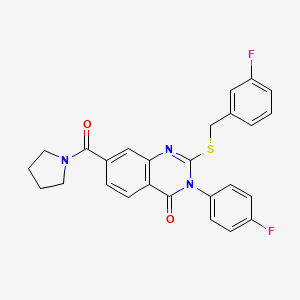

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)
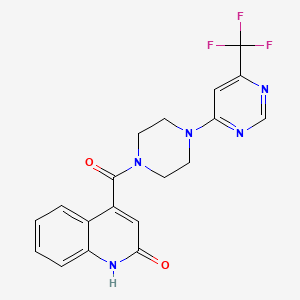

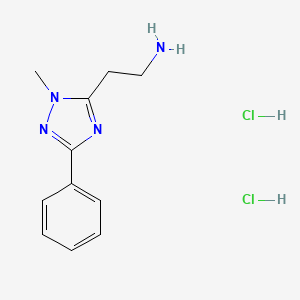
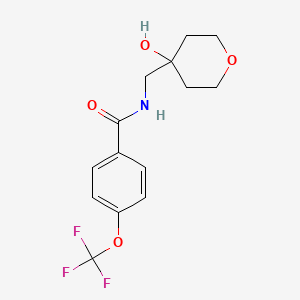
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)
